molecular formula C17H20N4O B2944283 (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415524-65-9

(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

Cat. No. B2944283
CAS RN: 2415524-65-9
M. Wt: 296.374
InChI Key: ARDFONGGLUVYBK-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the inhibition of various kinases. It has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone have been extensively studied. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its potent inhibitory activity against various kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound for use in scientific research.

Synthesis Methods

The synthesis method of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 1-(3-methylphenyl)piperidin-4-amine with 4-chloropyrimidine in the presence of a base. The resulting compound is then treated with an appropriate acid to obtain the final product. This method has been optimized for high yield and purity.

Scientific Research Applications

(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have potent inhibitory activity against a variety of kinases, including Janus kinase 2 (JAK2), spleen tyrosine kinase (SYK), and FMS-like tyrosine kinase 3 (FLT3). This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

(3-methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-3-2-4-14(11-13)17(22)21-9-6-15(7-10-21)20-16-5-8-18-12-19-16/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDFONGGLUVYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

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